molecular formula C7H4F4N2O3 B13424743 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline

2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B13424743
M. Wt: 240.11 g/mol
InChI Key: PDIOTDFNSNYKLV-UHFFFAOYSA-N
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Description

2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline: is an organic compound with the molecular formula C7H4F4N2O3 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine, nitro, and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 2-Fluoro-4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, nitration, and subsequent purification steps to obtain the desired product with high purity. The use of advanced techniques such as column chromatography and recrystallization is common in the purification process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 2-Fluoro-6-amino-4-(trifluoromethoxy)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Chemistry: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials with specific properties .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure allows for the design of novel drugs with improved efficacy and selectivity. It is also investigated for its potential use in the development of agrochemicals .

Industry: The compound finds applications in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of dyes and pigments .

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is primarily based on its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The fluorine atom can form strong hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both electron-withdrawing groups (nitro and trifluoromethoxy) and an electron-donating group (fluorine) on the benzene ring. This combination of substituents imparts distinct electronic properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H4F4N2O3

Molecular Weight

240.11 g/mol

IUPAC Name

2-fluoro-6-nitro-4-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H4F4N2O3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2

InChI Key

PDIOTDFNSNYKLV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)OC(F)(F)F

Origin of Product

United States

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